Specific Scientific Field: Pharmaceutical Chemistry
Application Summary: “3-Bromo-4,5-difluorobenzonitrile” is used in the synthesis of various pharmaceuticals . These could include drugs with anti-inflammatory properties .
Methods of Application: The specific methods of application would depend on the particular pharmaceutical being synthesized. Generally, this compound would be used in a series of chemical reactions to create the desired drug molecule.
Results or Outcomes: The outcomes would also depend on the specific drug being synthesized. In general, the use of “3-Bromo-4,5-difluorobenzonitrile” would result in pharmaceuticals with the desired therapeutic effects .
Specific Scientific Field: Material Science
Application Summary: “3-Bromo-4,5-difluorobenzonitrile” has been used in the synthesis of materials for use in organic light-emitting diodes (OLEDs) .
Methods of Application: In the context of OLEDs, this compound would be used in the synthesis of organic compounds that emit light when an electric current is applied. The specific synthesis procedures would depend on the desired properties of the OLED.
Results or Outcomes: The use of “3-Bromo-4,5-difluorobenzonitrile” in the synthesis of OLED materials can result in devices with improved performance characteristics, such as brightness, efficiency, and lifespan .
For instance, it could be used as a building block in the synthesis of a variety of complex organic molecules.
The specific methods of application and the results or outcomes obtained would depend on the particular compound being synthesized and the objectives of the research .
3-Bromo-4,5-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N. This compound features a bromine atom and two fluorine atoms attached to a benzene ring that also contains a nitrile group. The presence of these halogen substituents enhances its chemical reactivity and potential biological activity, making it of interest in various fields, including medicinal chemistry and materials science.
The major products formed from these reactions depend on the reagents and conditions employed during the reactions .
Research indicates that 3-Bromo-4,5-difluorobenzonitrile may exhibit significant biological activity. Compounds with similar structures have been investigated for their potential antimicrobial and anticancer properties. The mechanism of action is likely linked to its ability to interact with biological macromolecules through hydrogen bonding and halogen bonding, which can alter their functionality .
The synthesis of 3-Bromo-4,5-difluorobenzonitrile typically involves multi-step organic reactions. Common methods include:
These synthetic routes are optimized for yield and purity, often utilizing advanced purification techniques such as chromatography .
3-Bromo-4,5-difluorobenzonitrile finds applications in several areas:
Studies on the interactions of 3-Bromo-4,5-difluorobenzonitrile with various biological targets are ongoing. Its potential as a drug candidate suggests that it may interact with specific enzymes or receptors involved in disease pathways. These interactions could lead to alterations in cellular signaling or metabolic processes, contributing to its biological activity .
Several compounds share structural similarities with 3-Bromo-4,5-difluorobenzonitrile. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
4-Amino-3-bromo-2,5-difluorobenzonitrile | 112279-62-6 | 0.90 | Contains an amino group enhancing reactivity. |
2,5-Dibromo-3,4-difluorobenzonitrile | 1806352-96-4 | 0.90 | Has two bromine atoms affecting its reactivity. |
4-Bromo-3,5-difluorobenzonitrile | 123688-59-5 | 0.94 | Different substitution pattern on the benzene ring. |
3-Bromo-4-fluorobenzonitrile | 79630-23-2 | 0.88 | Contains only one fluorine substituent. |
These compounds highlight the unique positioning of the bromine and fluorine substituents in 3-Bromo-4,5-difluorobenzonitrile, which may influence its chemical behavior and biological activity compared to others .
The introduction of bromine and fluorine atoms into aromatic systems demands careful consideration of electronic effects and steric hindrance. For 3-bromo-4,5-difluorobenzonitrile, sequential halogenation steps are often employed to achieve the desired substitution pattern.
Bromination of fluorinated benzonitrile precursors typically leverages electrophilic aromatic substitution (EAS) mechanisms. A notable method involves generating the nitronium ion ($$ \text{NO}2^+ $$) in situ using nitric acid and sulfuric acid, which activates the aromatic ring for electrophilic attack. However, for bromine introduction, sodium bromide ($$ \text{NaBr} $$) combined with sodium hypochlorite ($$ \text{NaClO} $$) under acidic conditions has emerged as a safer alternative to molecular bromine ($$ \text{Br}2 $$). In this approach, ultrasonication enhances reaction efficiency by promoting mixing and reducing particle aggregation, achieving yields exceeding 85% for 3-bromo-4-fluorobenzaldehyde derivatives.
Regioselectivity in bromination is influenced by the electron-withdrawing nitrile group, which directs incoming electrophiles to meta positions. For example, in 4,5-difluorobenzonitrile, bromination at the 3-position is favored due to the combined deactivating effects of the fluorine atoms and nitrile group. This selectivity is critical for avoiding undesired di- or tribrominated byproducts.
Fluorination of brominated precursors often employs hydrogen fluoride ($$ \text{HF} $$) or fluorine gas ($$ \text{F}_2 $$), though these methods pose safety challenges. A more controlled strategy involves halogen exchange reactions using potassium fluoride ($$ \text{KF} $$) in polar aprotic solvents like dimethylformamide (DMF). For instance, 3-bromo-4,5-difluorobenzonitrile can be synthesized via nucleophilic aromatic substitution, where a bromine atom is replaced by fluorine under high-temperature conditions.
Alternatively, directed ortho-metalation (DoM) enables precise fluorination. By treating 3-bromobenzonitrile with a lithium amide base, a lithiated intermediate forms at the 4-position, which reacts with $$ \text{N}$$-fluorobenzenesulfonimide (NFSI) to install the fluorine atom. Subsequent repetition at the 5-position yields the difluorinated product.
Transition metal catalysts and organocatalysts play pivotal roles in achieving high regioselectivity and preserving halogen integrity during functionalization.
Palladium-catalyzed cross-coupling reactions enable the introduction of diverse substituents while retaining bromine and fluorine atoms. Cyclopalladated complexes, such as $$ \text{[Pd(μ-Br)(κ^2-\text{C},P-\text{Ar}^\text{X}\text{CH}2\text{PR}2)]_2 $$, have demonstrated efficacy in Mizoroki-Heck reactions, coupling 3-bromo-4,5-difluorobenzonitrile with alkenes to form styrene derivatives. These catalysts exhibit enhanced activity when paired with electron-deficient phosphine ligands, achieving turnover numbers (TONs) exceeding 1,000.
Nickel-mediated Ullmann couplings also facilitate carbon-heteroatom bond formation. For example, coupling 3-bromo-4,5-difluorobenzonitrile with aryl amines using a $$ \text{Ni}(\text{COD})_2 $$/1,10-phenanthroline system yields N-aryl nitriles with full retention of fluorine substituents.
Lewis acid catalysts, such as boron trifluoride ($$ \text{BF}3 $$), stabilize transition states during nitrile functionalization. In the presence of $$ \text{BF}3 $$, 3-bromo-4,5-difluorobenzonitrile undergoes Friedel-Crafts alkylation with ethylene oxide, producing β-cyanoethylated aromatics without halogen loss. Additionally, phase-transfer catalysts like tetrabutylammonium bromide ($$ \text{TBAB} $$) enhance reaction rates in biphasic systems, enabling efficient nucleophilic substitutions.
Sustainable synthesis methods prioritize atom economy, reduced solvent use, and energy efficiency.
Ball milling techniques eliminate the need for organic solvents in bromination reactions. Mixing 4,5-difluorobenzonitrile with $$ \text{NaBr} $$ and $$ \text{NaClO} $$ in a planetary mill yields 3-bromo-4,5-difluorobenzonitrile with 78% conversion after 2 hours. The mechanical energy input facilitates reactant activation, reducing reaction times compared to conventional stirring.
UV irradiation promotes radical-based bromination using $$ \text{N}$$-bromosuccinimide (NBS) as a bromine source. Irradiating a mixture of 4,5-difluorobenzonitrile and NBS in acetonitrile generates bromine radicals, which selectively attack the 3-position due to the nitrile group’s directing effect. This method achieves 92% yield at room temperature, minimizing thermal degradation risks.